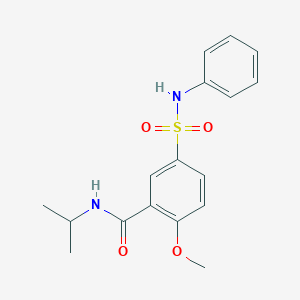![molecular formula C17H16ClNO4 B4687831 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4687831.png)
3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid
Descripción general
Descripción
3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CDMA, and it has been found to have a range of biochemical and physiological effects that make it useful for a variety of laboratory experiments. In
Mecanismo De Acción
The mechanism of action of CDMA involves its ability to inhibit the activity of protein kinases. It has been found to bind to the ATP-binding site of these enzymes, preventing them from phosphorylating their target proteins. This inhibition can lead to a range of downstream effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects
CDMA has a range of biochemical and physiological effects that make it useful for laboratory experiments. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. CDMA has also been found to have antiviral activity, particularly against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDMA is its ability to selectively inhibit the activity of specific protein kinases, allowing researchers to study the effects of these enzymes on cellular processes. However, CDMA does have some limitations for lab experiments. It can be difficult to obtain in large quantities, and its solubility can be a challenge in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on CDMA. One area of interest is the development of new therapeutic agents that target protein kinases, particularly those involved in cancer and inflammatory diseases. CDMA may also have potential applications in the development of new antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of CDMA and its effects on cellular signaling pathways.
Conclusion
In conclusion, CDMA is a chemical compound that has a range of potential applications in scientific research. Its ability to selectively inhibit the activity of protein kinases makes it useful for studying a variety of cellular processes, and it has been found to have a range of biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, there are also many potential future directions for research on CDMA.
Aplicaciones Científicas De Investigación
CDMA has been used in a variety of scientific research applications, including studies of protein-protein interactions, drug discovery, and the development of new therapeutic agents. It has been found to be particularly useful in studies of the protein kinase CK2, which is involved in a range of cellular processes including cell proliferation and differentiation. CDMA has also been used to study the activity of other protein kinases, including the JAK2 and Src kinases.
Propiedades
IUPAC Name |
3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-6-14(7-11(2)16(10)18)23-9-15(20)19-13-5-3-4-12(8-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDWYSMOQTPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4687764.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4687773.png)
![3-methyl-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4687786.png)
![6-({[3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4687787.png)

![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4687805.png)

![N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4687822.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)
![(2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4687829.png)

